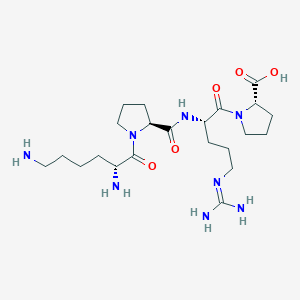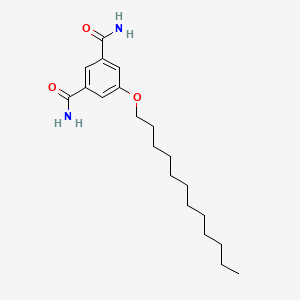
5-Dodecoxybenzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dodecoxybenzene-1,3-dicarboxamide is an organic compound with the molecular formula C20H32N2O3 It is a derivative of benzene-1,3-dicarboxamide, where the benzene ring is substituted with a dodecoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dodecoxybenzene-1,3-dicarboxamide can be achieved through a palladium-catalyzed aminocarbonylation reaction. This involves the reaction of iodoalkenyl or iodoaryl compounds with various alkyl- and aryldiamines as N-nucleophiles . The reaction typically occurs at 100°C and 30 bar of CO, yielding the desired dicarboxamide with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale aminocarbonylation reactions using palladium catalysts. The scalability of this method makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Dodecoxybenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dodecoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Dodecoxybenzene-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Mecanismo De Acción
The mechanism of action of 5-Dodecoxybenzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets, such as enzymes and receptors, influencing their activity and function . The compound’s unique structure enables it to participate in complex molecular interactions, making it a valuable tool in scientific research.
Comparación Con Compuestos Similares
Benzene-1,3,5-tricarboxamide: Known for its self-assembly properties and use in supramolecular chemistry.
N,N’-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide: Utilized in coordination chemistry and the formation of metallosupramolecular assemblies.
Uniqueness: 5-Dodecoxybenzene-1,3-dicarboxamide stands out due to its dodecoxy substitution, which imparts unique hydrophobic properties and enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring robust and versatile molecular interactions.
Propiedades
Fórmula molecular |
C20H32N2O3 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
5-dodecoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-25-18-14-16(19(21)23)13-17(15-18)20(22)24/h13-15H,2-12H2,1H3,(H2,21,23)(H2,22,24) |
Clave InChI |
FGKZORUFWPAYFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



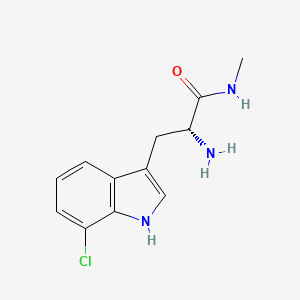
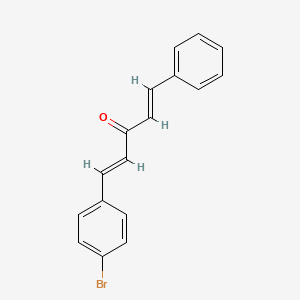
![(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine](/img/structure/B12530488.png)


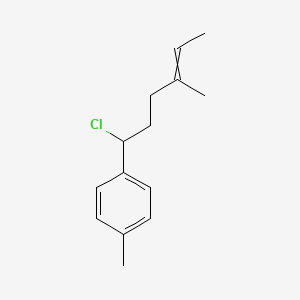
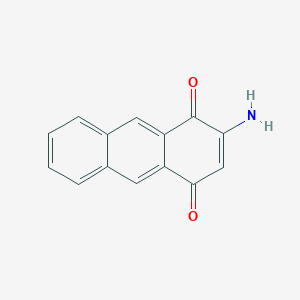
![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
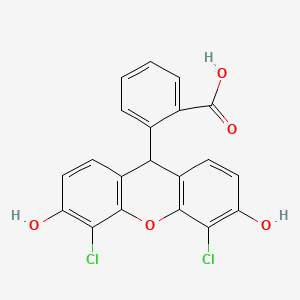
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)
